4-Chloro-2-methoxybenzoyl chloride
Overview
Description
4-Chloro-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzoyl chloride can be synthesized through the chlorination of 2-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-2-methoxybenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound reacts with water to form 4-chloro-2-methoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-chloro-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous base under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Chloro-2-methoxybenzoic Acid: Formed from hydrolysis.
4-Chloro-2-methoxybenzyl Alcohol: Formed from reduction.
Scientific Research Applications
Chemistry: 4-Chloro-2-methoxybenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a precursor for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. It is also employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acyl derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the chlorine substituent.
4-Chlorobenzoyl Chloride: Similar structure but lacks the methoxy substituent.
2-Methoxybenzoyl Chloride: Similar structure but lacks the chlorine substituent at the fourth position.
Uniqueness: 4-Chloro-2-methoxybenzoyl chloride is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various synthetic applications.
Properties
IUPAC Name |
4-chloro-2-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFBVALFLRAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622859 | |
Record name | 4-Chloro-2-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5607-64-7 | |
Record name | 4-Chloro-2-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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